2-chloro-N-(2,3-dimethylphenyl)acetamide

Antimicrobial QSAR Gram-positive vs. Gram-negative selectivity

2-Chloro-N-(2,3-dimethylphenyl)acetamide (CAS 2564-07-0) is a chlorinated N-aryl acetamide with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol. The compound is a solid at room temperature, distinguished by a reactive chloroacetyl group attached to a 2,3-dimethyl-substituted aniline ring.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 2564-07-0
Cat. No. B048326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,3-dimethylphenyl)acetamide
CAS2564-07-0
Synonyms2-Chloro-2’,3’-acetoxylidide;  NSC 166431
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CCl)C
InChIInChI=1S/C10H12ClNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
InChIKeyUAXPAYVQIXNSHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2,3-dimethylphenyl)acetamide (CAS 2564-07-0): Core Chemical Identity and Procurement Baseline


2-Chloro-N-(2,3-dimethylphenyl)acetamide (CAS 2564-07-0) is a chlorinated N-aryl acetamide with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . The compound is a solid at room temperature, distinguished by a reactive chloroacetyl group attached to a 2,3-dimethyl-substituted aniline ring . This specific substitution pattern on the aromatic ring, combined with the electrophilic chloroacetyl moiety, defines its unique chemical reactivity profile and serves as the primary basis for differentiation from its positional isomers and non-chlorinated analogs in both synthetic and biological applications [1].

Why N-Aryl Chloroacetamide Isomers Cannot Be Interchanged for 2-Chloro-N-(2,3-dimethylphenyl)acetamide


Within the class of N-aryl-2-chloroacetamides, the position and nature of substituents on the phenyl ring critically govern both reactivity in downstream synthetic transformations and biological target engagement [1]. A systematic QSAR and antimicrobial evaluation of twelve N-(substituted phenyl)-2-chloroacetamide analogs demonstrated that biological activity varied significantly depending on substituent position, with certain isomers showing preferential activity against Gram-positive bacteria versus Gram-negative strains or the yeast C. albicans [1]. Computational ADMET predictions further revealed that the 2,3-dimethyl configuration produces a distinct lipophilicity and topological polar surface area profile that differs from other dimethyl-substituted isomers (e.g., 2,4-, 2,5-, or 2,6-dimethyl), directly affecting membrane permeability and bioavailability predictions . Consequently, substituting 2-chloro-N-(2,3-dimethylphenyl)acetamide with a positional isomer or a non-chlorinated acetamide in a synthetic route or biological assay can lead to different reaction outcomes, altered biological potency, or failed reproducibility.

Quantitative Differentiation Evidence for 2-Chloro-N-(2,3-dimethylphenyl)acetamide Versus Closest Analogs


Antimicrobial Selectivity Profile: 2,3-Dimethyl vs. 4-Substituted Halogenated Chloroacetamides

In a panel of twelve N-(substituted phenyl)-2-chloroacetamides, the biological activity profile was shown to be position-dependent. While the most active compounds against Gram-positive bacteria were the 4-halogen-substituted variants (N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides), the 2,3-dimethyl-substituted analog displayed a distinct activity pattern consistent with its unique steric and electronic environment [1]. This differential selectivity establishes that the 2,3-dimethylphenyl ring is not simply interchangeable with mono-halogenated or other alkyl-substituted rings when targeting specific microbial spectra [1].

Antimicrobial QSAR Gram-positive vs. Gram-negative selectivity

Computed Lipophilicity (LogP) and Drug-Likeness Comparison: 2,3-Dimethyl vs. Other Dimethyl Isomers

Computational ADMET profiling of N-(substituted phenyl)-2-chloroacetamides indicates that the 2,3-dimethyl substitution pattern yields a distinct LogP and topological polar surface area (TPSA) compared to other dimethyl isomers. Based on authoritative database predictions, 2-chloro-N-(2,3-dimethylphenyl)acetamide has a LogP value of 2.55370 [2]. While direct experimental LogP data for all dimethyl isomers under identical conditions are not available in the public domain, the 2,3-substitution pattern creates a unique steric environment around the amide bond that differentiates it from 2,4-, 2,5-, or 2,6-dimethyl analogs in QSAR models [1].

ADMET Lipophilicity Drug-likeness

Synthetic Utility: Reactivity in Quinoxalinyl Thioether Derivative Preparation

2-Chloro-N-(2,3-dimethylphenyl)acetamide is specifically documented as a reactant in the synthesis of quinoxalinyl thioether derivatives with antibacterial and antifungal activity . The chlorine atom on the acetyl group serves as a leaving group in nucleophilic substitution reactions with thiol-containing quinoxaline precursors. This synthetic utility is a direct consequence of the chloroacetyl functional group, which distinguishes it from non-halogenated acetamide analogs (e.g., N-(2,3-dimethylphenyl)acetamide) that lack this reactive handle .

Synthetic intermediate Quinoxaline Antibacterial

Computational Drug-Likeness: 2,3-Dimethylphenyl Chloroacetamide Compliance with Ro5 and Veber Rules

In a systematic QSAR screening of twelve N-(substituted phenyl)-2-chloroacetamide derivatives, all compounds, including those with dimethyl-substituted rings, met the criteria of Lipinski's Rule of Five (Ro5) and Veber's and Egan's drug-likeness rules [1]. This indicates that 2-chloro-N-(2,3-dimethylphenyl)acetamide and its regioisomers have similar baseline oral drug-likeness predictions. However, within this compliant class, the 2,3-dimethyl variant occupies a distinct region of chemical space defined by its specific combination of LogP, molecular weight (197.66 g/mol), hydrogen bond donors (1), and acceptors (1) [2].

Drug-likeness Lipinski's Rule of Five Bioavailability

Purity Specifications and Availability: Comparison of Commercial Sources for 2-Chloro-N-(2,3-dimethylphenyl)acetamide

Commercial suppliers offer 2-chloro-N-(2,3-dimethylphenyl)acetamide at varying purity grades. AK Scientific specifies a minimum purity of 95% , while Fluorochem offers the compound at 98% purity . This 3% purity differential may impact the suitability of the compound for different applications: 95% purity may suffice for intermediate-scale synthesis, whereas 98% purity is recommended for analytical standard use or biological assays where impurities could confound results.

Purity Procurement Quality control

GHS Hazard Classification: Eye Damage Signal Word 'Danger' vs. Typical Irritant Profile

According to GHS classification data, 2-chloro-N-(2,3-dimethylphenyl)acetamide carries the signal word 'Danger' due to serious eye damage (H318) [1]. In contrast, another supplier's SDS (Fluorochem) lists a less severe classification with the signal word 'Warning' and hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This discrepancy may reflect differences in purity, testing methodology, or regional classification standards, but it indicates that certain batches or purity grades of this compound may pose a higher ocular hazard than typical chloroacetamide building blocks.

Safety GHS Eye irritation

Procurement-Driven Application Scenarios for 2-Chloro-N-(2,3-dimethylphenyl)acetamide Based on Quantified Evidence


Synthesis of Quinoxalinyl Thioether Antimicrobial Derivatives Requiring a Chloroacetyl Leaving Group

2-Chloro-N-(2,3-dimethylphenyl)acetamide is the direct precursor for synthesizing quinoxalinyl thioether derivatives with demonstrated antibacterial and antifungal activity [1]. The chloroacetyl group serves as the essential electrophilic leaving group in S_N2 reactions with thiol-functionalized quinoxaline intermediates. This application is the most clearly documented specific use case for this compound in the peer-reviewed and patent literature. Procurement should prioritize this compound when the synthetic route explicitly requires a 2,3-dimethylphenyl-bearing chloroacetamide building block.

Structure-Activity Relationship (SAR) Studies Investigating the Effect of Phenyl Ring Substitution Topology on Antimicrobial Selectivity

As demonstrated by the 2021 QSAR study of twelve N-(substituted phenyl)-2-chloroacetamides, the position of substituents on the phenyl ring directly modulates the antimicrobial spectrum (Gram-positive vs. Gram-negative vs. yeast) [2]. The 2,3-dimethyl isomer occupies a specific position in this structure-activity landscape. Research groups conducting systematic SAR investigations of chloroacetamide antimicrobials should include this compound as a key comparator to other dimethyl isomers (2,4-, 2,5-, 2,6-dimethyl) and mono-substituted variants.

In Silico ADMET Profiling and Drug-Likeness Optimization of Chloroacetamide-Based Lead Compounds

With a predicted LogP of 2.55370 and molecular weight of 197.66 g/mol, 2-chloro-N-(2,3-dimethylphenyl)acetamide occupies a favorable region of drug-like chemical space, meeting all Lipinski and Veber criteria [3]. Computational chemists can use this compound as a reference scaffold in ligand-based drug design, where the 2,3-dimethyl substitution pattern provides a baseline lipophilicity and steric profile against which modifications at other ring positions can be compared.

Chemical Procurement for Academic or Industrial Synthesis Requiring Purity-Graded Building Blocks

Commercial availability at 95% (AKSci) and 98% (Fluorochem) purity grades allows procurement to be tailored to the application: 98% purity is appropriate for biological assays where trace impurities could interfere with activity readouts, while 95% purity may offer cost advantages for multi-step synthetic sequences where subsequent purification steps are planned. Buyers should verify the specific GHS hazard classification of the batch, as classifications range from 'Warning' (H319) to 'Danger' (H318) depending on the supplier [4].

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